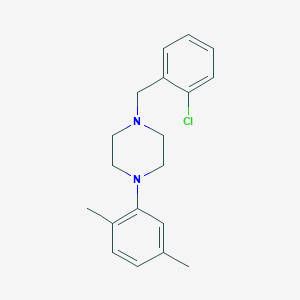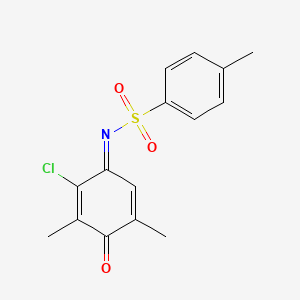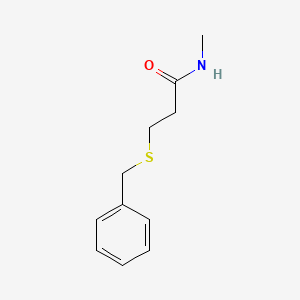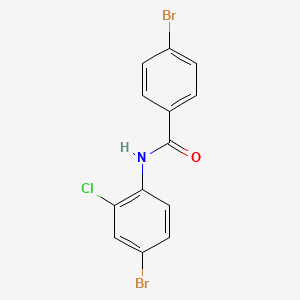
N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as EBI-005 or EBI-029 and has been the subject of several scientific studies, which have investigated its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
The mechanism of action of N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide is not fully understood, but it is believed to act as an inhibitor of certain protein kinases and phosphatases. These enzymes play important roles in cellular signaling pathways, which regulate various cellular processes, such as proliferation, differentiation, and apoptosis. By inhibiting these enzymes, this compound may modulate these pathways and affect cellular behavior.
Biochemical and Physiological Effects:
N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activity of certain protein kinases and phosphatases, such as p38 MAPK, ERK1/2, and SHP-2. In vivo studies have shown that this compound can reduce inflammation and improve symptoms in animal models of inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis.
实验室实验的优点和局限性
N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in inhibiting certain protein kinases and phosphatases. However, this compound also has some limitations. It may have off-target effects on other enzymes or cellular processes, and its efficacy and toxicity may vary depending on the cell type and experimental conditions.
未来方向
There are several potential future directions for research on N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of specific protein kinases and phosphatases. Another area of interest is the investigation of the role of these enzymes in various diseases and cellular processes, and the potential therapeutic applications of targeting them. Additionally, the use of this compound as a tool for studying cellular signaling pathways and protein-protein interactions may also be explored.
合成方法
The synthesis of N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been reported in several scientific studies. One of the most common methods involves the reaction of 4-methylbenzoyl chloride with 1-ethyl-1H-benzimidazole in the presence of a base, such as triethylamine or sodium hydroxide. This reaction leads to the formation of the desired compound, which can be purified by column chromatography or recrystallization.
科学研究应用
N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been investigated for its potential applications in various scientific fields. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis. In biochemistry, it has been used as a tool to study the role of certain proteins, such as phosphatases and kinases, in cellular signaling pathways. In pharmacology, it has been used to investigate the pharmacokinetics and pharmacodynamics of drugs that target these pathways.
属性
IUPAC Name |
N-(1-ethylbenzimidazol-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-3-20-15-7-5-4-6-14(15)18-17(20)19-16(21)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTBDBZVGIQAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(1,1-dimethylpropyl)-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5816197.png)

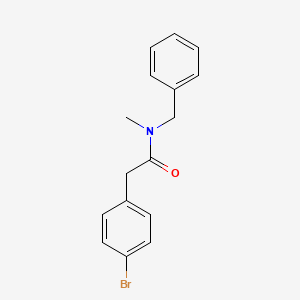
![ethyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5816211.png)
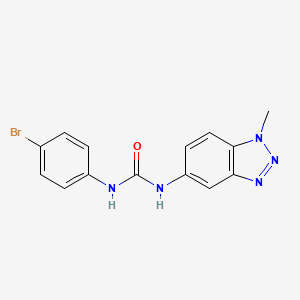
![ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5816219.png)
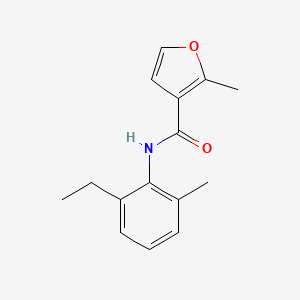

![3-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5816232.png)
